molecular formula C6H2ClF2NO2 B1356933 1-Chloro-2,5-difluoro-4-nitrobenzene CAS No. 578-28-9

1-Chloro-2,5-difluoro-4-nitrobenzene

Cat. No.: B1356933
CAS No.: 578-28-9
M. Wt: 193.53 g/mol
InChI Key: HBGYPLNIBDKWIK-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

Scientific Research Applications

1-Chloro-2,5-difluoro-4-nitrobenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

1-Chloro-2,5-difluoro-4-nitrobenzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds or engage in non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, leading to an accumulation of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can result in altered drug metabolism and potential drug-drug interactions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but it can degrade under others, leading to the formation of potentially toxic byproducts. Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have identified threshold doses beyond which the compound exhibits pronounced toxicity, including liver and kidney damage. Additionally, high doses of this compound can induce oxidative stress and inflammation in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its biological activity and toxicity. For instance, its accumulation in certain tissues may lead to localized toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2,5-difluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts, or chemical reduction using sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted derivatives where the chlorine or fluorine atoms are replaced by nucleophiles.

    Reduction: The primary product is 1-chloro-2,5-difluoro-4-aminobenzene.

    Oxidation: Products include nitroso derivatives and other oxidized forms.

Comparison with Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 1-Fluoro-2,4-dinitrobenzene
  • 2,4-Difluoronitrobenzene
  • 1-Chloro-4-nitrobenzene

Comparison: 1-Chloro-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 1-chloro-2,4-difluorobenzene, the presence of the nitro group in the 4-position significantly alters its chemical behavior, making it more reactive in nucleophilic substitution and reduction reactions. Similarly, the compound’s properties differ from those of 1-fluoro-2,4-dinitrobenzene and 2,4-difluoronitrobenzene due to the presence of chlorine, which introduces additional steric and electronic effects.

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYPLNIBDKWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577981
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-28-9
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloro-2,5-difluorobenzene (31.7 g, 0.21 mol) was dissolved in sulfuric acid (110 ml) at −40° C., then a solution of sulfuric acid (20 ml) and nitric acid (30 ml) was added dropwise. The mixture was stirred for 1 hr while temperature slowly raised to 20° C. The product was forced to crystallize by mixing the reaction mixture with ice-water (500 ml), the yellow crystals were filtered, washed with cold water and dried in fume hood overnight. (38.0 g). 1H NMR (CDCl3, 300 MHz) 7.46 (1H, dd, J=9.8, 9.9 Hz), 7.96 (1H, dd, J=7.9, 7.9 Hz) ppm.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-2,5-difluorobenzene (0.770 g, 5.18 mmol) in concd H2SO4 (8.0 mL) at 0° C., KNO3.(0.525 g, 5.19 mmol) was added in one lot. The resulting yellow solution was allowed to warm to room temperature and stirred overnight at room temperature. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous Na2SO4, removed under vacuum and the residue was dried further under vacuum to afford 0.845 g (85%) of title compound as a yellow liquid; 1H NMR (CDCl3) δ 7.43 (dd, 1H, J1=9.6 Hz, J2=6.0 Hz), 7.93 (t, 1H, J=7.2 Hz).
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
85%

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